3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8,14H,5H2,(H,15,16) |
InChI Key |
FEVJTMKRMAKGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Positional Isomers: Substituent Orientation on the Phenyl Ring
- 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 1249638-91-2): Differs by the -CF₃ group at the para position.
- 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid (CAS 621-54-5): Replaces -CF₃ with a hydroxyl (-OH) group at the meta position. Exhibits higher polarity and hydrogen-bonding capacity, influencing its pharmacokinetic profile .
Functional Group Variations
- 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS 791582-16-6): The hydroxyl group is replaced by an amino (-NH₂) group.
- 2-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid: Hydroxyl group at the α-carbon instead of β-carbon. Classified as a lactic acid derivative (vs. hydracrylic acid for β-hydroxy), leading to distinct metabolic pathways .
Derivatives with Additional Substituents
- 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (CAS 38196-09-7): Contains nitro (-NO₂) and hydroxyl groups on the phenyl ring. Higher electrophilicity due to nitro group, increasing reactivity in nucleophilic substitution reactions .
- 3-Hydroxy-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid: Replaces phenyl with a furan ring. Exhibits antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E.
Key Data Table
<sup>a</sup> Predicted using XLOGP3 .
Biological Activity
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as a trifluoromethylated compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a hydroxyl group and a trifluoromethyl group attached to a propanoic acid backbone. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In a study involving various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer), it demonstrated cytotoxic effects with IC50 values indicating significant potency against these cells. The presence of the trifluoromethyl group may enhance its interaction with cellular targets involved in cancer proliferation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of various derivatives of trifluoromethylated compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of this compound were evaluated against several cancer cell lines. The results showed that the compound induced apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This study highlighted the potential for this compound in cancer therapeutics .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes, such as benzoylation of trifluoromethylphenylpropylamine followed by hydroxamic acid reaction . Key parameters include temperature control (e.g., maintaining 0–5°C during acyl chloride reactions) and solvent selection (e.g., THF for improved solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Yield optimization requires monitoring intermediates using TLC and adjusting stoichiometric ratios of reactants .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the hydroxyl and trifluoromethyl groups (δ 4.8–5.2 ppm for hydroxyl; δ 110–125 ppm for CF₃ in ¹³C) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., inversion dimers via O–H⋯O interactions) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 263.06) .
Q. How should researchers handle safety concerns during laboratory work with this compound?
- Methodological Answer : While specific hazard data is limited, standard precautions apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy (analogous to trifluoromethylphenyl derivatives) .
- Dispose of waste via halogenated solvent containers, as CF₃ groups may generate HF upon combustion .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Assay Variability : Standardize protocols (e.g., pH 7.4 buffer for kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Purity : Validate compound integrity via chiral HPLC to rule out enantiomeric interference (e.g., R vs. S isomers) .
- Cellular Context : Use isogenic cell lines to isolate target-specific effects .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Compare enantiomer binding affinities (e.g., (R)-isomer shows 10× higher affinity for CYP450 than (S)-isomer in silico) .
- Enzyme Assays : Test racemic vs. enantiopure samples (e.g., chiral separation via amylose-based columns) to quantify IC₅₀ differences .
Q. What advanced techniques are used to study its pharmacokinetics and metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Human liver microsomes + NADPH cofactor, analyzed via LC-MS/MS to identify metabolites (e.g., hydroxylation at the phenyl ring) .
- Plasma Stability Assays : Incubate compound in rat plasma (37°C, 24h) and quantify degradation using external calibration curves .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
